(3-BOC-Amino)-2-methoxyphenylboronic acid
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Overview
Description
(3-BOC-Amino)-2-methoxyphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.
Mode of Action
The BOC group in (3-BOC-Amino)-2-methoxyphenylboronic acid is a protecting group for amines . It prevents the amine from reacting with other substances during chemical reactions, allowing for transformations of other functional groups . The BOC group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds .
Result of Action
The compound’s ability to protect amines and participate in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the efficiency of its protective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-Amino)-2-methoxyphenylboronic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-amino-2-methoxyphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired BOC-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques and advanced purification methods like chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-BOC-Amino)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group under mild acidic conditions.
Major Products
Deprotection: Yields the free amine, 3-amino-2-methoxyphenylboronic acid.
Scientific Research Applications
Chemistry
(3-BOC-Amino)-2-methoxyphenylboronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize boron-containing drugs and enzyme inhibitors. The BOC-protected amino group allows for selective functionalization, making it a valuable intermediate in drug discovery .
Industry
The compound is employed in the development of advanced materials, such as boron-doped polymers and sensors. Its unique reactivity and functional group compatibility make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxyphenylboronic acid: Lacks the BOC protection, making it more reactive but less selective in certain reactions.
3-BOC-Amino-4-methoxyphenylboronic acid: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
Uniqueness
(3-BOC-Amino)-2-methoxyphenylboronic acid stands out due to its combination of a BOC-protected amino group and a boronic acid group, providing a unique balance of reactivity and selectivity. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVIHWWFSSREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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